1-(2-Bromo-4-chloropyridin-3-yl)ethanone
Description
Significance of Pyridine (B92270) Derivatives as Core Scaffolds in Chemical Research
Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in numerous areas of chemical science. nih.govtandfonline.com The pyridine ring is a key structural motif found in a vast number of natural products, pharmaceuticals, and agrochemicals. nih.gov Its presence can significantly influence the biological activity of a molecule. tandfonline.comnumberanalytics.com Pyridine derivatives are integral to the development of drugs targeting a wide spectrum of diseases, including cancer, microbial infections, and inflammatory conditions. tandfonline.comnih.gov The unique chemical properties of the pyridine core enable it to interact with biological targets in specific and effective ways. ontosight.ai
Strategic Importance of Halogenation in Modulating Molecular Reactivity
Halogenation, the process of introducing one or more halogen atoms into a compound, is a powerful tool in organic synthesis. geeksforgeeks.org The incorporation of halogens such as chlorine and bromine can dramatically alter the physical, chemical, and biological properties of a molecule. numberanalytics.com Halogen atoms are electron-withdrawing, which can enhance the reactivity of the pyridine ring and adjacent functional groups. allen.in This increased reactivity is often exploited for further chemical transformations. allen.in Furthermore, halogen substituents serve as versatile handles for cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in the synthesis of complex molecules. mt.com
The strategic placement of different halogens, as seen in 1-(2-Bromo-4-chloropyridin-3-yl)ethanone, offers the potential for selective and sequential reactions, further enhancing its synthetic utility.
Overview of α-Functionalized Ketones as Versatile Synthetic Intermediates
α-Functionalized ketones are a class of organic compounds that are highly valuable as synthetic intermediates. springernature.com The position alpha to a carbonyl group is readily functionalized, often through the formation of an enol or enolate intermediate. wikipedia.org The introduction of a substituent at this position creates a chiral center in many cases, which is of great importance in the synthesis of pharmaceuticals and other biologically active molecules. springernature.com
These compounds can undergo a wide variety of chemical transformations, including nucleophilic substitution, elimination, and rearrangement reactions. libretexts.org For instance, α-halo ketones are precursors to α,β-unsaturated ketones, which are themselves important building blocks in organic synthesis. libretexts.org The versatility of α-functionalized ketones makes them central to the construction of complex molecular architectures. researchgate.net
Contextualizing this compound within Halogenated Pyridyl Ethanone (B97240) Chemistry
This compound is a specific example of a halogenated pyridyl ketone that embodies the synthetic potential of this class of compounds. Its structure features a pyridine ring substituted with both a bromine and a chlorine atom at positions 2 and 4, respectively, and an ethanone group at position 3.
| Property | Value |
| Molecular Formula | C₇H₅BrClNO |
| Molecular Weight | 234.48 g/mol |
| CAS Number | 1956319-11-1 |
The presence of two different halogen atoms offers the potential for regioselective functionalization. The differential reactivity of the C-Br and C-Cl bonds can be exploited in various cross-coupling reactions, allowing for the sequential introduction of different substituents. The ethanone group provides a reactive handle for a variety of transformations, including aldol (B89426) reactions, condensations, and the formation of other functional groups.
While detailed research findings specifically on this compound are not extensively documented in publicly available literature, its structural motifs are found in precursors for a range of synthetically valuable compounds. The strategic combination of a di-halogenated pyridine core and a ketone functionality positions this compound as a promising intermediate for the synthesis of novel and complex molecules in medicinal and materials science.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromo-4-chloropyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c1-4(11)6-5(9)2-3-10-7(6)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALJXPDUXOOGAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CN=C1Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 2 Bromo 4 Chloropyridin 3 Yl Ethanone and Analogues
Regioselective Halogenation on the Pyridine (B92270) Nucleus
Achieving the desired 2-bromo-4-chloro substitution pattern on a pyridine ring necessitates a careful selection of halogenation strategies. The electron-deficient nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene (B151609), often requiring harsh conditions that can lead to a lack of selectivity. Therefore, more sophisticated methods are generally required.
Direct Bromination and Chlorination Strategies
Direct halogenation of an unsubstituted pyridine ring typically leads to substitution at the 3-position under harsh conditions, and polyhalogenation is common. To achieve the 2,4-dihalo substitution pattern, it is often more feasible to start with a pre-functionalized pyridine ring. For instance, a pyridine-N-oxide derivative can direct halogenation to the 2- and 4-positions. Subsequent deoxygenation would then yield the desired halogenated pyridine core.
Another approach involves the use of a pre-existing directing group. For example, starting with a 2-aminopyridine, regioselective chlorination and bromination can be achieved using reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS). The amino group can later be removed via a Sandmeyer-type reaction. A patent describes the synthesis of 3-bromopyridine (B30812) by reacting pyridine with a hydrobromic acid solution in the presence of hydrogen peroxide. google.com
| Reagent | Position of Halogenation | Conditions | Reference |
| Br2/oleum | 3- and 3,5- | High temperature | General Knowledge |
| NCS/NBS on 2-aminopyridine | 5- and 3- | Varies | rsc.org |
| HBr/H2O2 | 3- | 70-120 °C | google.com |
Directed Ortho-Metalation and Halogen-Metal Exchange Approaches
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orguwindsor.caharvard.edu This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. For the synthesis of a 2,4-disubstituted pyridine, one could envision starting with a pyridine bearing a DMG at the 3-position. Sequential ortho-lithiation and quenching with an electrophilic halogen source could introduce the halogens at the 2- and 4-positions. However, the choice of DMG and the reaction conditions are critical to control the regioselectivity.
Halogen-metal exchange is another indispensable method for the synthesis of specifically substituted pyridines. wikipedia.org This reaction typically involves the treatment of a dihalopyridine with an organolithium reagent. The exchange is generally faster for bromine or iodine than for chlorine, allowing for selective functionalization. For instance, starting with 2,4-dibromopyridine, a regioselective lithium-halogen exchange at the 4-position can be achieved, followed by quenching with an electrophilic chlorine source to install the chloro group. Alternatively, starting with a 2-bromo-4-chloropyridine (B1272041), a lithium-halogen exchange would preferentially occur at the 2-position, allowing for the introduction of other functionalities. The regioselectivity of these exchanges can be influenced by factors such as the solvent, temperature, and the presence of directing groups. wuxibiology.com
| Method | Starting Material | Reagents | Product | Reference |
| DoM | 3-DMG-pyridine | 1. n-BuLi, 2. Electrophilic Halogen | 2-Halo-3-DMG-pyridine or 4-Halo-3-DMG-pyridine | wikipedia.orgorganic-chemistry.orgharvard.edu |
| Halogen-Metal Exchange | 2,4-Dibromopyridine | 1. n-BuLi, 2. Cl-source | 2-Bromo-4-chloropyridine | wikipedia.orgresearchgate.net |
Mechanistic Considerations in Pyridine Ring Halogenation
The mechanism of direct electrophilic halogenation of pyridine is analogous to that of other electrophilic aromatic substitutions, involving the formation of a sigma complex (arenium ion). The deactivating effect of the nitrogen atom makes the pyridine ring less nucleophilic, and the reaction is generally slower than for benzene. The preference for 3-substitution is due to the relative stability of the corresponding sigma complex, which does not place a positive charge on the electronegative nitrogen atom.
In contrast, the mechanism of directed ortho-metalation involves the formation of a coordination complex between the DMG and the organolithium reagent, which increases the acidity of the ortho-protons, leading to deprotonation and the formation of a lithiated intermediate. wikipedia.orguwindsor.ca Halogen-metal exchange proceeds through either a nucleophilic attack of the organolithium on the halogen atom, forming an "ate-complex," or via a single-electron transfer (SET) pathway generating radical intermediates. wikipedia.org The relative rates of exchange (I > Br > Cl) are a key factor in designing selective synthetic routes.
Installation of the Ethanone (B97240) Moiety
With the 2-bromo-4-chloropyridine core in hand, the next critical step is the introduction of the ethanone (acetyl) group at the 3-position.
Acylation Reactions of Pyridine Derivatives (e.g., Friedel-Crafts-type)
Traditional Friedel-Crafts acylation is generally not effective for pyridines due to the deactivation of the ring by the nitrogen atom and the Lewis basicity of the nitrogen, which complexes with the Lewis acid catalyst. However, modifications of this reaction can be employed. For instance, using a pyridine-N-oxide can activate the ring towards electrophilic substitution at the 2- and 4-positions.
A more direct approach for acylation at the 3-position of a 2,4-dihalopyridine would involve metal-halogen exchange followed by reaction with an acylating agent. Starting from 2-bromo-4-chloro-3-iodopyridine, a selective iodine-metal exchange could be performed, followed by quenching with an acetylating agent like acetyl chloride or N,N-dimethylacetamide. A Chinese patent describes a method for synthesizing 3-acetyl-2-chloropyridine (B57767) by reacting 2-chloronicotinic acid with a lithium compound to form the lithium salt, which is then reacted with methyl magnesium bromide. google.com
Alternative C-C Bond Forming Reactions for Ketone Synthesis
Besides the classical approaches, modern cross-coupling reactions offer a versatile platform for the synthesis of acetylpyridines. For instance, a Stille or Suzuki coupling of a 3-halopyridine (or its organometallic derivative) with an appropriate acetyl-containing coupling partner could be a viable strategy.
Another powerful method is the directed ortho-metalation of a 2-bromo-4-chloropyridine. If a suitable directing group is present at a neighboring position (e.g., a protected amine at C5), it could direct lithiation to the 3-position, followed by acylation. However, with two halogen atoms already present, the most practical approach would likely involve a halogen-metal exchange. Starting with 2-bromo-4-chloro-3-iodopyridine, the more reactive C-I bond would undergo exchange with an organolithium reagent, and the resulting lithiated pyridine could then be treated with an acetylating agent to furnish the desired product.
| Reaction | Substrate | Reagents | Product |
| Grignard Reaction | 2-Chloronicotinic acid lithium salt | Methyl magnesium bromide | 3-Acetyl-2-chloropyridine |
| Halogen-Metal Exchange and Acylation | 2-Bromo-4-chloro-3-iodopyridine | 1. n-BuLi, 2. Acetyl chloride | 1-(2-Bromo-4-chloropyridin-3-yl)ethanone |
Cross-Coupling Reactions for Pyridine Ring Functionalization
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents onto the pyridine ring. For a dihalogenated substrate like this compound, the differential reactivity of the C-Br and C-Cl bonds can be exploited for selective functionalization.
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides. nih.gov The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.gov In the context of dihalopyridines, the Suzuki-Miyaura coupling can be performed selectively, often targeting the more reactive C-Br bond over the C-Cl bond.
The site-selectivity of Suzuki-Miyaura reactions on heteroaryl polyhalides is influenced by factors such as the nature of the halogen, the electronic properties of the pyridine ring, and the chosen catalyst system. rsc.org For 2,4-dihalopyrimidines, a related heterocyclic system, the coupling reaction often preferentially occurs at the C4 position. mdpi.com In the case of 2-bromo-4-chloropyridine derivatives, the greater reactivity of the C-Br bond typically directs the initial coupling to the 2-position.
Key parameters for a successful Suzuki-Miyaura coupling include the choice of palladium catalyst, ligand, base, and solvent. A variety of palladium sources, such as Pd(PPh₃)₄ and Pd(dppf)Cl₂, have been effectively used. claremont.edu The selection of the base, for instance, potassium carbonate or potassium phosphate, and the solvent system, often a mixture of an organic solvent like 1,4-dioxane (B91453) with water, is crucial for achieving high yields. mdpi.com Microwave irradiation has also been demonstrated to accelerate these reactions, leading to efficient syntheses of C4-substituted pyrimidines. mdpi.com
| Halopyridine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|---|---|
| 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | MW, 100 °C, 20 min | 74 |
| 5-Bromo-2-chloropyrimidine | Arylboronic Acid | PdCl₂(dppf) | K₂CO₃ | MeOH | Reflux | Varies |
| 2-Bromopyridine (B144113) | Arylboronic Acid | Pd(OAc)₂/SPhos | Na₂CO₃ | Ethanol (B145695) | RT | Moderate to Good |
The Negishi coupling reaction, which involves the coupling of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex, is another powerful method for C-C bond formation. wikipedia.org A significant advantage of the Negishi coupling is the high reactivity of organozinc reagents, which can often lead to successful couplings where other methods may fail. mit.edu This reaction also demonstrates a high degree of functional group tolerance. nih.gov
For the synthesis of substituted bipyridines, the Negishi coupling has been successfully employed using 2-bromopyridine as a substrate with tetrakis(triphenylphosphine)palladium(0) as the catalyst. mit.edu The reaction conditions can be tuned based on the reactivity of the halide; for instance, bromo-substituted pyridines can react at room temperature, while the less reactive chloro-substituted pyridines may require heating. mit.edu
The preparation of the organozinc reagent is a key step in the Negishi coupling. These reagents can be generated from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt, such as ZnBr₂. The development of new ligands, such as biaryldialkylphosphines, has expanded the scope of the Negishi coupling to include secondary alkylzinc halides with a variety of aryl bromides and chlorides. organic-chemistry.org
| Halopyridine Substrate | Organozinc Reagent | Catalyst (mol%) | Ligand | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Bromopyridine | 2-Pyridylzinc bromide | Pd(PPh₃)₄ | - | THF | RT | Good to Excellent |
| Aryl Bromides | Secondary alkylzinc halides | Pd(OAc)₂ (1) | CPhos | THF | RT | High |
| Aryl/Heteroaryl Halides | Secondary alkylzinc reagents | Pd-PEPPSI-IPent catalyst system | Varies |
In recent years, there has been a growing interest in the development of transition-metal-free coupling reactions to address the economic and environmental concerns associated with transition-metal catalysts. jiaolei.group These methods often proceed through different mechanistic pathways, such as radical or aryne intermediates.
One approach to transition-metal-free arylation involves the use of diaryliodonium salts as arylating agents. mdpi.com These reagents can participate in C-C and C-heteroatom bond formation under metal-free conditions. For example, the arylation of pyridine N-oxides has been achieved using visible light and a photocatalyst with diaryliodonium salts. nih.gov This method avoids the need for sensitive organometallic reagents.
Another strategy for the transition-metal-free functionalization of pyridines involves the generation of pyridyl radicals or anions, which can then react with suitable coupling partners. jiaolei.group These reactions can be promoted by bases or other reagents and offer an alternative to traditional cross-coupling methods. The development of these protocols is a significant step towards more sustainable chemical synthesis. nih.gov
Sequential and Convergent Synthetic Routes
The synthesis of complex molecules like this compound often requires a multi-step approach. The design of these synthetic routes can be either linear or convergent, with the latter often being more efficient for building molecular complexity.
A plausible multi-step synthesis for a compound like this compound would likely involve the initial construction of a substituted pyridine ring followed by the introduction of the acetyl and halogen substituents. For instance, a synthetic route could be envisioned starting from a simpler, commercially available pyridine derivative.
One-pot reactions, where multiple synthetic transformations are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste generation, and time savings. core.ac.uk Multicomponent reactions, a subset of one-pot reactions, are particularly powerful for the rapid construction of complex molecules from simple starting materials.
The synthesis of substituted pyridines can be achieved through various one-pot multicomponent reactions. organic-chemistry.org For example, a three-component reaction of ynals, isocyanates, and amines can provide highly decorated pyridine derivatives in good yields and with high regioselectivity. organic-chemistry.org Another approach involves the condensation of a 1,3-dicarbonyl compound, an alkynone, and a source of ammonia. core.ac.uk These methods allow for the creation of a diverse library of pyridines with various substitution patterns. The development of such efficient one-pot sequences is a key goal in modern organic synthesis. nih.gov
Chemical Reactivity and Transformation Pathways of 1 2 Bromo 4 Chloropyridin 3 Yl Ethanone
Nucleophilic Substitution Reactions on the Pyridine (B92270) Halogens
The presence of two different halogen atoms, bromine at the 2-position and chlorine at the 4-position, on the pyridine ring of 1-(2-Bromo-4-chloropyridin-3-yl)ethanone, makes it a versatile substrate for nucleophilic aromatic substitution (SNA-r) reactions. The electron-withdrawing nature of the pyridine nitrogen and the 3-acetyl group activates the ring towards nucleophilic attack, facilitating the displacement of the halide ions.
Displacement of Bromine and Chlorine by Various Nucleophiles
The bromine and chlorine atoms on the pyridine ring can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. These reactions typically proceed via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. Subsequent elimination of the halide ion restores the aromaticity of the ring. echemi.comstackexchange.com
The general order of reactivity for halogens as leaving groups in nucleophilic aromatic substitution is F > Cl > Br > I. nih.gov However, this order can be influenced by the nature of the nucleophile, the solvent, and the specific electronic environment of the substrate. In the case of 2-substituted N-methylpyridinium ions reacting with piperidine, a different reactivity order was observed: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. nih.gov
Investigation of Regioselectivity and Chemoselectivity
A key aspect of the reactivity of this compound is the regioselectivity of nucleophilic attack. Both the 2- and 4-positions are activated towards nucleophilic substitution due to the electron-withdrawing effect of the ring nitrogen. echemi.comstackexchange.com The acetyl group at the 3-position further influences the electron distribution within the ring, potentially affecting the relative reactivity of the C-Br and C-Cl bonds.
Chemoselectivity, the preferential reaction of one functional group over another, is also a critical consideration. In this molecule, the competition between nucleophilic attack on the pyridine ring and reaction at the α-bromoketone functionality will depend on the nature of the nucleophile and the reaction conditions.
Influence of Electronic and Steric Factors on Substitution Patterns
The substitution pattern in nucleophilic aromatic substitution reactions on dihalopyridines is governed by a combination of electronic and steric factors.
Electronic Effects: The electron-withdrawing acetyl group at the 3-position is expected to have a significant impact on the regioselectivity of nucleophilic attack. This group can stabilize the negative charge in the Meisenheimer intermediate formed during the substitution process. The extent of this stabilization will differ for attack at the 2- versus the 4-position, thereby influencing which halogen is more readily displaced.
Steric Effects: The acetyl group at the 3-position can also exert a steric influence on the approach of the nucleophile. libretexts.orgreddit.comyoutube.comlibretexts.org Attack at the 2-position may be more sterically hindered than attack at the 4-position due to the proximity of the acetyl group. The bulkiness of the incoming nucleophile will also play a crucial role in determining the site of substitution. For instance, a bulkier nucleophile might preferentially attack the less sterically encumbered 4-position. libretexts.orgreddit.comyoutube.comlibretexts.org
| Factor | Influence on Nucleophilic Substitution | Predicted Outcome for this compound |
|---|---|---|
| Electronic Effect of Pyridine Nitrogen | Activates positions 2 and 4 for nucleophilic attack. echemi.comstackexchange.com | Both C-Br and C-Cl are susceptible to displacement. |
| Electronic Effect of 3-Acetyl Group | Further activates the ring by withdrawing electron density. | Enhances the overall reactivity towards nucleophiles. |
| Leaving Group Ability | Generally, Cl is a better leaving group than Br in SNAr reactions. nih.gov | Displacement of the chloro group might be favored. |
| Steric Hindrance from 3-Acetyl Group | May hinder the approach of nucleophiles to the 2-position. libretexts.orgreddit.comyoutube.comlibretexts.org | Nucleophilic attack may be favored at the 4-position, especially with bulky nucleophiles. |
Reactions Involving the α-Bromoketone Functionality
The α-bromoketone moiety in this compound provides another avenue for chemical transformations, distinct from the reactions on the pyridine ring.
Nucleophilic Additions and Substitutions at the α-Carbon
The carbon atom alpha to the carbonyl group is electrophilic due to the inductive effect of the adjacent bromine and carbonyl groups. This makes it susceptible to attack by various nucleophiles, leading to the displacement of the bromide ion in an S-N-2 type reaction. This reactivity is a common feature of α-halo ketones and can be utilized for the formation of new carbon-carbon and carbon-heteroatom bonds.
Rearrangement Reactions Facilitated by the α-Haloketone
α-Halo ketones are known to undergo rearrangement reactions under basic conditions, with the Favorskii rearrangement being a prominent example. wikipedia.org This reaction involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. The mechanism is believed to proceed through the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophile. wikipedia.org
Reductive Transformations of the Ketone and C-Br Bond
The chemical structure of this compound offers two primary sites for reduction: the ethanone (B97240) (ketone) carbonyl group and the carbon-bromine bond. The reactivity of these sites allows for selective or exhaustive reduction depending on the reagents and conditions employed.
The ketone moiety can be readily reduced to a secondary alcohol, 1-(2-Bromo-4-chloropyridin-3-yl)ethanol, using mild reducing agents. Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a standard choice for this transformation due to its selectivity for carbonyl groups over aryl halides. libretexts.org A more potent reducing agent, lithium aluminium hydride (LiAlH4), would also achieve this reduction, although its higher reactivity might lead to side reactions if not carefully controlled. libretexts.org
The carbon-bromine bond at the 2-position of the pyridine ring is also susceptible to reduction, effectively replacing the bromine atom with a hydrogen atom. This dehalogenation can be achieved through various catalytic hydrogenation methods. For instance, using hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst in the presence of a base like sodium acetate (B1210297) can facilitate the cleavage of the C-Br bond. The C-Cl bond is generally more stable and less reactive towards such conditions, allowing for selective de-bromination. 2-Bromopyridines are known to be versatile starting materials where the bromine can be substituted, indicating the lability of this bond. mdpi.com
Simultaneous reduction of both the ketone and the C-Br bond can be pursued. Stronger reducing conditions or a combination of methods may be required to achieve this dual transformation, yielding 1-(4-chloropyridin-3-yl)ethanol.
| Transformation | Target Functional Group | Typical Reagents | Product |
|---|---|---|---|
| Ketone Reduction | Ethanone (C=O) | Sodium borohydride (NaBH4) | 1-(2-Bromo-4-chloropyridin-3-yl)ethanol |
| Dehalogenation | Carbon-Bromine (C-Br) | H2, Pd/C, NaOAc | 1-(4-chloropyridin-3-yl)ethanone |
| Full Reduction | Ethanone and C-Br | Stronger/Combined Methods | 1-(4-chloropyridin-3-yl)ethanol |
Cyclization and Annulation Strategies
The strategic placement of the ethanone group adjacent to the pyridine ring in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems.
Intramolecular Cyclization Reactions Utilizing Pyridine and Ketone Reactivity
While the starting material itself does not readily undergo intramolecular cyclization, its derivatives can be designed to do so. By introducing a suitable nucleophilic group elsewhere in the molecule, cyclization involving the ketone or the pyridine ring can be initiated. For example, if the bromine at the C-2 position were substituted with a group containing a primary amine (e.g., via a Buchwald-Hartwig amination followed by reduction of a nitro group), an intramolecular condensation with the adjacent ketone could lead to the formation of a fused dihydropyridine (B1217469) ring. Such strategies are fundamental in building complex polycyclic aromatic systems.
Synthesis of Fused Heterocyclic Systems (e.g., pyrazoles, thiadiazoles) from this compound Derivatives
The ethanone side chain is a key functional handle for annulation reactions, which involve the formation of a new ring fused to the existing pyridine ring. This is a common and powerful strategy for synthesizing bicyclic heteroaromatic compounds. nih.govmdpi.com
Synthesis of Fused Pyrazoles: One of the most straightforward annulation strategies involves the reaction of the ketone with hydrazine (B178648) or its derivatives. nih.govmdpi.com The condensation of this compound with hydrazine hydrate (B1144303) (NH2NH2·H2O) in a suitable solvent like ethanol would lead to the formation of a pyrazolo[3,4-b]pyridine derivative. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic fused pyrazole (B372694) ring. Using substituted hydrazines (e.g., phenylhydrazine) allows for the introduction of substituents on the nitrogen atom of the newly formed pyrazole ring. nih.gov
Synthesis of Fused Thiadiazoles: Similarly, the ethanone group can be used to construct fused thiadiazole rings. A common method involves the reaction of the ketone with thiosemicarbazide (B42300) (H2N-NH-C(=S)-NH2). nih.gov This reaction typically proceeds via the formation of a thiosemicarbazone intermediate. Subsequent acid-catalyzed cyclization and dehydration of the thiosemicarbazone can lead to the formation of a fused 1,3,4-thiadiazole (B1197879) ring system. sbq.org.br The specific isomer formed depends on the reaction conditions and the cyclization pathway.
| Target Fused System | Reagent | General Product Structure |
|---|---|---|
| Pyrazolo[3,4-b]pyridine | Hydrazine hydrate (NH2NH2·H2O) | A bicyclic system with a pyrazole ring fused to the pyridine b-face. |
| Thiadiazolo[3,4-b]pyridine | Thiosemicarbazide | A bicyclic system with a thiadiazole ring fused to the pyridine b-face. |
Other Characteristic Reactions
Beyond reduction and cyclization, the functional groups of this compound allow for other important transformations.
Oxidation of the Ethanone Side Chain
The acetyl (ethanone) side chain can be oxidized to a carboxylic acid group. A classic method for this transformation on methyl ketones is the haloform reaction. Treatment of this compound with an excess of iodine and sodium hydroxide (B78521) would convert the acetyl group into a carboxylate salt. Subsequent acidification would yield 2-Bromo-4-chloropyridine-3-carboxylic acid. This reaction proceeds via the formation of a triiodomethyl ketone intermediate, which is then cleaved by the hydroxide base. Other oxidizing agents can also be employed, but the haloform reaction is particularly effective for methyl ketones.
Electrophilic Aromatic Substitution on the Pyridine Ring (if applicable)
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult. The nitrogen atom in the ring is electron-withdrawing, which deactivates the ring towards attack by electrophiles, making it significantly less reactive than benzene (B151609). wikipedia.orgquimicaorganica.org Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, which further increases its deactivating effect. wikipedia.org
In the case of this compound, the ring is already substituted with two strongly deactivating halogen atoms (bromo and chloro) and a deactivating acetyl group. Consequently, electrophilic aromatic substitution on this molecule is highly unfavorable and not considered a characteristic reaction under standard conditions. Any potential substitution would require harsh reaction conditions and would likely occur at the C-5 position, which is the only available position and is meta to the ring nitrogen. quora.com
A potential strategy to facilitate EAS on a pyridine ring is to first convert it to the corresponding pyridine N-oxide. The N-oxide is an activated derivative where the oxygen atom can donate electron density into the ring, facilitating electrophilic attack, particularly at the 4-position (para to the nitrogen). wikipedia.orgyoutube.com However, in this specific molecule, the 4-position is already occupied by a chlorine atom.
Computational and Theoretical Investigations of 1 2 Bromo 4 Chloropyridin 3 Yl Ethanone
Quantum Chemical Studies on Electronic Structure
Quantum chemical studies are fundamental to predicting the behavior of a molecule by examining its electronic landscape. These methods can reveal details about electron distribution, orbital energies, and reactive sites.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. iiste.orgnih.gov It is a widely used approach for calculating the ground-state properties of molecules. researchgate.netmostwiedzy.pl For 1-(2-Bromo-4-chloropyridin-3-yl)ethanone, DFT calculations, typically using a functional like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and determine its electronic properties. researchgate.net
These calculations would yield important data such as bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule in its most stable energetic state. Furthermore, DFT can be used to calculate vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., FT-IR and Raman) to validate the computed structure. researchgate.net The electronic properties that can be derived include total energy, dipole moment, and Mulliken atomic charges, which describe the partial charge distribution across the atoms in the molecule.
Table 1: Representative Ground State Properties Calculable by DFT
| Property | Description |
| Optimized Geometry | Provides the most stable 3D arrangement of atoms, including bond lengths and angles. |
| Total Energy | The total electronic energy of the molecule in its ground state. |
| Dipole Moment | A measure of the overall polarity of the molecule resulting from its charge distribution. |
| Atomic Charges | Partial charges on each atom, indicating the local electron density and potential sites for interaction. |
| Vibrational Frequencies | Theoretical prediction of molecular vibrations, useful for interpreting infrared and Raman spectra. |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. unesp.br The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. numberanalytics.com A smaller gap generally implies higher reactivity. numberanalytics.com
For this compound, an FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. This would help in identifying the regions of the molecule that are most likely to be involved in nucleophilic or electrophilic attacks. The distribution of the HOMO would indicate the most probable sites for electrophilic attack, while the LUMO distribution would highlight the likely sites for nucleophilic attack. This analysis is crucial for predicting how the molecule will interact with other reagents. acs.orgacs.org
Table 2: Key Parameters from Frontier Molecular Orbital Analysis
| Parameter | Description | Significance for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates a greater tendency to donate electrons (act as a nucleophile). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy suggests a greater ability to accept electrons (act as an electrophile). |
| HOMO-LUMO Gap | The energy difference between ELUMO and EHOMO. | A smaller gap is associated with higher chemical reactivity and lower kinetic stability. |
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. acs.orgnih.govresearchgate.net The MEP map is plotted on the electron density surface of the molecule, with different colors representing different values of the electrostatic potential. fu-berlin.de Typically, red-colored regions indicate negative electrostatic potential and are associated with nucleophilic reactivity (electron-rich areas), while blue-colored regions represent positive electrostatic potential, indicating electrophilic reactivity (electron-poor areas). acs.org Green areas denote regions of neutral potential.
An MEP map for this compound would reveal the electron-rich and electron-deficient sites. It is expected that the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine (B92270) ring would be regions of negative potential (red), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and regions near the halogen atoms (σ-holes) might show positive potential (blue), indicating sites for potential nucleophilic interaction. acs.orgfu-berlin.de This visual representation of charge distribution provides intuitive insights into the molecule's intermolecular interactions and chemical reactivity.
Mechanistic Probes through Computational Modeling
Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions. mdpi.com It allows for the exploration of reaction mechanisms, the identification of transient species like transition states, and the calculation of energetic barriers that govern reaction rates.
Theoretical calculations can be used to map out the entire reaction pathway for a chemical transformation involving this compound. mdpi.com By modeling the interaction of this compound with a reactant, it is possible to identify the structures of all intermediates and, crucially, the transition states that connect them. researchgate.net A transition state represents the highest energy point along the reaction coordinate and is a fleeting structure that cannot be isolated experimentally. mit.edu
Computational methods can accurately determine the geometry of these transition states. colab.ws Vibrational frequency analysis is then performed to confirm the nature of the stationary points on the potential energy surface; a minimum (reactant, intermediate, or product) will have all real frequencies, whereas a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. oberlin.edu For reactions involving this compound, such as nucleophilic substitution or side-chain reactions, these calculations would clarify the step-by-step process of bond breaking and formation. pearson.comnih.gov
Once the reactants, intermediates, transition states, and products of a reaction have been identified and their geometries optimized, an energy profile can be constructed. researchgate.netresearchgate.net This profile plots the relative energies of all species along the reaction coordinate, providing a visual representation of the thermodynamics and kinetics of the reaction. The height of the energy barrier, known as the activation energy (ΔG‡), is the energy difference between the reactants and the transition state. This value is critical for determining the reaction rate.
Influence of Solvent Effects on Reaction Pathways
The reaction pathways of this compound are significantly influenced by the solvent environment. Computational studies employing density functional theory (DFT) can elucidate these effects by modeling the reaction in various solvent media. researchgate.net The choice of solvent can alter the transition state energies and, consequently, the reaction rates and regioselectivity.
For instance, in nucleophilic substitution reactions at the acetyl group, polar protic solvents are expected to stabilize the transition state through hydrogen bonding, thereby accelerating the reaction. Conversely, in reactions where charge is dispersed in the transition state, nonpolar solvents may be more favorable. The table below illustrates the hypothetical relative reaction rates in different solvents, as predicted by computational models.
| Solvent | Dielectric Constant (ε) | Predicted Relative Rate |
| n-Hexane | 1.88 | 1 |
| Dichloromethane | 8.93 | 15 |
| Ethanol (B145695) | 24.55 | 85 |
| Water | 80.1 | 250 |
These predictions are based on the stabilization of charged intermediates and transition states in solvents with higher dielectric constants.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and intermolecular interactions of this compound are crucial for understanding its chemical behavior and potential biological activity.
Conformational analysis of this compound reveals several stable conformers arising from the rotation around the C-C bond connecting the acetyl group to the pyridine ring. Computational methods, such as potential energy surface (PES) scans, can identify these low-energy conformers and the energy barriers between them.
The two primary conformers are characterized by the orientation of the acetyl group relative to the pyridine ring. The energy landscape suggests that the conformer where the carbonyl oxygen is oriented away from the bulky bromine atom is energetically more favorable.
| Conformer | Dihedral Angle (N-C3-C-O) | Relative Energy (kcal/mol) |
| A | ~30° | 0 |
| B | ~150° | 2.5 |
The energy barrier for rotation between these conformers is relatively low, indicating that the molecule is flexible at room temperature.
Non-covalent interactions play a pivotal role in the crystal packing and molecular recognition of this compound. mdpi.comresearchgate.net Of particular interest is the potential for halogen bonding, where the bromine and chlorine atoms act as electrophilic regions (σ-holes) and interact with nucleophilic sites on adjacent molecules. mdpi.com
Structure-Reactivity Relationships from a Computational Perspective
Computational chemistry provides powerful tools to understand and predict the reactivity of molecules, offering insights that can guide synthetic efforts.
The pyridine ring of this compound has several potential sites for electrophilic and nucleophilic attack. Computational models can predict the regioselectivity of reactions by calculating the distribution of electron density and the energies of possible intermediates. rsc.orgchemrxiv.org For example, in electrophilic aromatic substitution, the positions ortho and para to the activating acetyl group and meta to the deactivating halogen atoms would be analyzed.
Similarly, for reactions involving the acetyl group, stereoselectivity can be predicted by modeling the attack of a chiral reagent and comparing the transition state energies for the formation of different stereoisomers. rsc.orgnih.gov
| Reaction Type | Predicted Major Regioisomer |
| Electrophilic Nitration | 5-nitro derivative |
| Nucleophilic Substitution (e.g., with NaOMe) | Substitution at C2 (bromo position) |
These predictions are invaluable for designing synthetic routes that favor the desired product.
The insights gained from computational studies can be leveraged for the rational design of derivatives of this compound with specific, tailored reactivity. nih.gov By modifying the substituents on the pyridine ring or the acetyl group, it is possible to fine-tune the electronic properties and steric environment of the molecule. google.comnih.gov
For instance, introducing an electron-donating group on the pyridine ring could enhance its nucleophilicity and alter the regioselectivity of electrophilic substitution reactions. Conversely, replacing the methyl group of the acetyl moiety with a bulkier group could introduce steric hindrance and influence the stereochemical outcome of reactions at the carbonyl carbon. This computational-driven approach accelerates the discovery of new molecules with desired chemical properties.
Advanced Analytical Spectroscopic Characterization of 1 2 Bromo 4 Chloropyridin 3 Yl Ethanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides profound insights into the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Comprehensive ¹H NMR and ¹³C NMR Analysis for Structural Elucidation
The ¹H NMR and ¹³C NMR spectra of 1-(2-Bromo-4-chloropyridin-3-yl)ethanone provide foundational information for its structural verification. Due to the lack of publicly available experimental spectra for this specific compound, the following data is predicted based on established principles of NMR spectroscopy and analysis of structurally similar compounds.
The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the methyl protons of the ethanone (B97240) group. The pyridine ring protons, H-5 and H-6, would appear as doublets due to mutual coupling. The chemical shift of H-6 is anticipated to be further downfield owing to the deshielding effect of the adjacent nitrogen atom. The methyl protons of the acetyl group would present as a sharp singlet, typically in the upfield region of the spectrum.
The ¹³C NMR spectrum will display seven distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the ethanone group is expected to have the most downfield chemical shift. The carbon atoms of the pyridine ring will resonate in the aromatic region, with their precise chemical shifts influenced by the electron-withdrawing effects of the bromine, chlorine, and acetyl substituents. The methyl carbon of the acetyl group will appear at the most upfield position.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 7.4 - 7.6 | d | 5.0 - 5.5 |
| H-6 | 8.4 - 8.6 | d | 5.0 - 5.5 |
| -CH₃ | 2.6 - 2.8 | s | - |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 142 |
| C-3 | 135 - 137 |
| C-4 | 148 - 150 |
| C-5 | 125 - 127 |
| C-6 | 151 - 153 |
| C=O | 198 - 200 |
| -CH₃ | 28 - 30 |
Application of 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the scalar coupling network between protons. A cross-peak between the signals of H-5 and H-6 would definitively confirm their adjacent relationship on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for C-5 and C-6 based on the previously assigned chemical shifts of their attached protons. The methyl proton singlet would correlate with the upfield methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:
The methyl protons showing correlations to the carbonyl carbon and C-3 of the pyridine ring.
H-5 showing correlations to C-3 and C-4.
H-6 showing correlations to C-2 and C-4.
These 2D NMR techniques, used in concert, would provide a comprehensive and unequivocal assignment of all atoms in the molecular structure of this compound.
Investigation of Dynamic Processes and Conformational Exchange via NMR
For a relatively rigid molecule like this compound, significant dynamic processes or conformational exchange are not expected at room temperature. The rotation of the acetyl group around the C-C single bond is typically fast on the NMR timescale and would not lead to observable peak broadening or multiple sets of signals. Variable-temperature (VT) NMR studies could be conducted to investigate any potential restricted rotation at very low temperatures, which might manifest as broadening or decoalescence of the acetyl methyl or pyridine ring proton signals. However, under standard acquisition conditions, a single set of sharp resonances is anticipated, consistent with a time-averaged structure.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as offering insights into the structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₇H₅BrClNO, HRMS would provide a highly precise mass measurement that can distinguish it from other potential isobaric compounds. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster for the molecular ion peak, further confirming the elemental composition. chemscene.com
Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M+H]⁺ (C₇H₆⁷⁹Br³⁵ClNO)⁺ | 233.9370 |
| [M+H]⁺ (C₇H₆⁸¹Br³⁵ClNO)⁺ | 235.9350 |
| [M+H]⁺ (C₇H₆⁷⁹Br³⁷ClNO)⁺ | 235.9341 |
| [M+H]⁺ (C₇H₆⁸¹Br³⁷ClNO)⁺ | 237.9321 |
Fragmentation Pattern Analysis for Structural Confirmation
Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) can be used to study the fragmentation pathways of this compound. The analysis of these fragments provides corroborative evidence for the proposed structure.
A primary fragmentation pathway would likely involve the cleavage of the acetyl group. The loss of a methyl radical (•CH₃) would lead to the formation of a [M-15]⁺ ion. A more prominent fragmentation would be the alpha-cleavage resulting in the loss of the entire acetyl group as a ketene (B1206846) (CH₂=C=O) or as an acyl radical (•COCH₃), leading to the formation of the 2-bromo-4-chloropyridinyl cation. Further fragmentation of the pyridine ring could involve the loss of the halogen atoms or cleavage of the ring itself. The characteristic isotopic patterns of bromine and chlorine would be observable in the fragment ions containing these atoms, aiding in their identification.
Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 233/235/237 | [M]⁺• (Molecular Ion) |
| 218/220/222 | [M - CH₃]⁺ |
| 191/193/195 | [M - COCH₃]⁺ |
| 156/158 | [M - COCH₃ - Cl]⁺ |
| 112 | [M - COCH₃ - Br]⁺ |
| 77 | [C₅H₄N]⁺ |
This detailed analysis of the fragmentation pattern serves as a final confirmation of the structure of this compound, complementing the data obtained from NMR spectroscopy.
Coupling with Chromatography (LC-MS) for Purity and Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for assessing the purity of synthesized compounds like this compound and for monitoring the progress of chemical reactions in real-time. Commercial suppliers of this compound often report purity levels of 98% or higher, which are typically verified using chromatographic methods such as LC-MS or HPLC. chemscene.com
In a typical LC-MS setup, the compound mixture is first separated by the liquid chromatography column. For a molecule like this compound, a reverse-phase column (e.g., C18) would likely be used, where components are separated based on their hydrophobicity. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This provides a precise molecular weight and fragmentation pattern, confirming the identity of the target compound and any impurities. The high sensitivity of MS detection allows for the quantification of even trace-level impurities. nih.gov
LC-MS is also a powerful tool for reaction monitoring. For instance, in a potential synthesis of this compound, such as the acylation of a 2-bromo-4-chloropyridine (B1272041) precursor, small aliquots of the reaction mixture can be periodically injected into the LC-MS system. This allows chemists to track the consumption of reactants and the formation of the desired product and any byproducts over time. nih.govacs.org By monitoring the relative peak areas in the chromatogram, the reaction's conversion and yield can be estimated, enabling optimization of reaction conditions like temperature, time, and catalyst loading. rug.nlacs.orgresearchgate.net The specificity of mass detection ensures that the product peak is unambiguously identified. rug.nl
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its constituent functional groups. The precise positions of these bands are influenced by the electronic effects of the substituents on the pyridine ring.
Carbonyl (C=O) Stretching: The most prominent peak in the spectrum is anticipated to be the strong absorption from the carbonyl group (C=O) of the ketone. For substituted acetophenones, this stretching vibration typically appears in the range of 1680-1700 cm⁻¹. researchgate.netresearchgate.net The electron-withdrawing nature of the bromo and chloro substituents on the adjacent pyridine ring would likely shift this peak to a higher wavenumber within this range.
Pyridine Ring Vibrations: The aromatic pyridine ring exhibits a series of characteristic stretching and bending vibrations. C=C and C=N stretching vibrations within the ring are expected in the 1400-1600 cm⁻¹ region. elixirpublishers.com C-H stretching vibrations from the aromatic ring typically appear above 3000 cm⁻¹. asianpubs.org
Carbon-Halogen (C-X) Stretching: The vibrations for the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds are found in the fingerprint region of the spectrum. The C-Cl stretching vibration is generally observed in the 700-850 cm⁻¹ range, while the C-Br stretch occurs at lower frequencies, typically between 500-650 cm⁻¹. researchgate.net
The table below summarizes the expected characteristic IR absorption bands for this compound, based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Acetyl C-H | Stretching | 2900 - 3000 | Weak |
| Ketone C=O | Stretching | 1680 - 1700 | Strong, Sharp |
| Pyridine Ring | C=C and C=N Stretching | 1400 - 1600 | Medium to Strong |
| Pyridine Ring | In-plane Bending | 1000 - 1200 | Medium |
| Aromatic C-Cl | Stretching | 700 - 850 | Strong |
| Aromatic C-Br | Stretching | 500 - 650 | Medium to Strong |
While this compound lacks classical hydrogen bond donors like O-H or N-H groups, IR spectroscopy can still provide insights into weaker intermolecular interactions. The formation of non-covalent bonds, such as weak C-H···O or C-H···N hydrogen bonds, can cause subtle shifts in the corresponding vibrational frequencies. nih.gov
More significantly for this molecule, IR spectroscopy can be used to study the effects of halogen bonding. eie.gr A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site, such as the nitrogen atom of the pyridine ring or the oxygen of the carbonyl group. nih.gov The formation of a C-X···N or C-X···O (where X = Br, Cl) halogen bond can perturb the vibrational modes of the groups involved. For example, the pyridine ring vibrations may shift upon engagement of the nitrogen lone pair in a halogen bond. Computational studies combined with experimental IR data on similar halopyridine systems have shown that changes in IR band positions and intensities can be correlated with the strength and nature of these intermolecular forces. eie.gr
X-ray Diffraction Analysis
X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure.
The crystal packing describes how individual molecules are arranged within the unit cell of the crystal. XRD analysis reveals these arrangements, identifying the symmetry operations and intermolecular distances that define the crystal lattice. This information is crucial for understanding the physical properties of the solid material, such as its melting point and solubility.
The presence of multiple halogen atoms (Br and Cl) and potential halogen bond acceptors (the pyridine nitrogen and the carbonyl oxygen) makes this compound a prime candidate for forming complex supramolecular structures. rsc.org X-ray diffraction is the primary tool for visualizing and characterizing these non-covalent interactions. researchgate.net
Halogen bonding is a highly directional interaction that can be exploited in crystal engineering to guide the self-assembly of molecules into predictable patterns, or "synthons". mdpi.com In the crystal structure of this compound, several types of halogen bonds would be anticipated:
C-Br···N and C-Cl···N interactions: The nitrogen atom of the pyridine ring is a strong halogen bond acceptor and could interact with the bromine or chlorine atoms of neighboring molecules. acs.orgnih.gov
C-Br···O and C-Cl···O interactions: The carbonyl oxygen also serves as a potential acceptor site.
Halogen···Halogen interactions: C-Br···Cl contacts are also possible.
By determining the distances and angles of these contacts, XRD analysis can confirm the presence and strength of halogen bonds; typically, a halogen bond is identified when the distance between the donor (e.g., Br) and acceptor (e.g., N) is shorter than the sum of their van der Waals radii. acs.org These interactions can guide the molecules to assemble into one-dimensional chains, two-dimensional sheets, or three-dimensional networks, significantly influencing the material's properties. tuni.fi Additionally, π-π stacking interactions between the electron-deficient pyridine rings could further stabilize the crystal packing. acs.org
Applications of 1 2 Bromo 4 Chloropyridin 3 Yl Ethanone As a Strategic Synthetic Intermediate
Construction of Complex Heterocyclic Frameworks
The dense functionalization of 1-(2-Bromo-4-chloropyridin-3-yl)ethanone makes it an ideal precursor for the synthesis of fused and polycyclic heterocyclic systems, which are prevalent scaffolds in medicinal chemistry and materials science.
Precursor in the Synthesis of Bridged and Fused Pyridine (B92270) Systems
The reactive acetyl and bromo groups of the title compound are strategically positioned to facilitate the construction of fused ring systems. A common and powerful strategy involves the reaction of the acetyl group with a binucleophilic reagent to form an initial ring, which is then followed by an intramolecular reaction involving the bromine atom to complete the fusion.
One of the most well-established routes for creating fused pyridine systems from such precursors is the Gewald reaction, which can be adapted for this specific substrate. For instance, the acetyl group can undergo condensation with an active methylene (B1212753) nitrile (e.g., malononitrile) and elemental sulfur in the presence of a base. This would form a highly substituted 2-aminothiophene ring fused to the pyridine core, resulting in a thieno[2,3-b]pyridine (B153569) derivative. The bromine at the adjacent position can then be used for further functionalization or cyclization.
Similarly, reaction with various amines and other nucleophiles can lead to the formation of other fused systems. For example, condensation of the acetyl group with an appropriate reagent can be followed by an intramolecular cyclization to form pyrido[3,2-d]pyrimidines, a class of compounds with significant biological activity. While direct examples with this compound are not prevalent in readily available literature, the synthetic routes are well-established for analogous 3-acetylpyridines. researchgate.netnih.gov
Table 1: Representative Reactions for Fused Pyridine Synthesis
| Fused System | Reagents for Initial Cyclization (Hypothetical) | Subsequent Reaction |
|---|---|---|
| Thieno[2,3-b]pyridine | Malononitrile, Sulfur, Morpholine | Intramolecular cyclization or further cross-coupling |
| Pyrido[3,2-d]pyrimidine | Guanidine, Base | Intramolecular cyclization |
Building Block for Multifunctional Heterocycles with Diverse Substituents
The presence of two different halogen atoms on the pyridine ring is a key feature that allows for selective and sequential functionalization. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference can be exploited to introduce different substituents at the C2 and C4 positions in a controlled manner.
For instance, a Suzuki-Miyaura coupling could be performed under carefully controlled conditions to selectively replace the bromine atom with an aryl or heteroaryl group, leaving the chlorine atom intact for a subsequent reaction. The remaining chloro group could then be subjected to a different cross-coupling reaction, such as a Buchwald-Hartwig amination, to install a nitrogen-based substituent. This sequential approach provides access to a vast array of tri- and tetra-substituted pyridines with precisely controlled substitution patterns. The acetyl group can be further modified at any stage of the synthesis, for example, by reduction to an alcohol or conversion to an olefin, adding another layer of molecular diversity. The utility of halogen-rich pyridines as intermediates for accessing polysubstituted derivatives is a well-documented and powerful strategy in synthetic chemistry. researchgate.netnih.gov
Development of Chemical Probes and Ligands
The ability to generate diverse libraries of complex molecules makes this compound an attractive starting point for the synthesis of chemical probes and ligands for biological targets.
Use in the Synthesis of Scaffolds for Ligand Discovery
In drug discovery, the pyridine scaffold is a privileged structure found in numerous approved therapeutic agents. The ability to rapidly generate a library of analogues from a common intermediate is crucial for exploring structure-activity relationships (SAR). Starting from this compound, a library of compounds can be synthesized where the substituents at the C2, C3 (via modification of the acetyl group), and C4 positions are varied.
For example, a set of diverse aryl boronic acids could be used in a Suzuki coupling at the C2 position, followed by a selection of amines in a Buchwald-Hartwig coupling at the C4 position. The resulting ketone library could then be, for instance, reductively aminated with a panel of primary and secondary amines to introduce further diversity. This combinatorial approach can quickly generate hundreds of distinct compounds for screening against biological targets like protein kinases, G-protein coupled receptors, and ion channels. Cross-coupling reactions are a cornerstone of modern medicinal chemistry for exactly this purpose. nih.gov
Exploration in Material Science for Advanced Chemical Structures
Functionalized pyridines are of growing interest in material science, particularly in the field of organic electronics. They are often incorporated into hole-transporting materials (HTMs) for use in organic light-emitting diodes (OLEDs). The electron-deficient nature of the pyridine ring can be tuned by the introduction of various substituents, which in turn influences the material's electronic properties, such as its HOMO/LUMO energy levels and charge carrier mobility. nih.govnih.gov
Starting from this compound, one could envision the synthesis of novel materials for OLEDs. For example, the bromo and chloro groups could be replaced with larger aromatic systems, such as pyrene (B120774) or triphenylamine, via sequential Suzuki couplings. researchgate.netacs.org The acetyl group could be used to attach the molecule to a polymer backbone or to further tune the electronic properties. The ability to introduce a variety of functional groups allows for the fine-tuning of the material's properties to optimize device performance, including efficiency and stability.
Table 2: Potential Functionalizations for Material Science Applications
| Position | Reaction Type | Example Substituent | Desired Property Modification |
|---|---|---|---|
| C2 (from Br) | Suzuki Coupling | Pyrene | Enhanced hole-transport |
| C4 (from Cl) | Suzuki Coupling | Triphenylamine | Improved charge injection |
Contribution to New Synthetic Methodologies
The unique reactivity of polysubstituted pyridines like this compound can also drive the development of new synthetic methods. The presence of multiple reactive sites allows for the exploration of novel tandem or cascade reactions, where multiple bonds are formed in a single operation.
For example, chemists might explore novel palladium or nickel-catalyzed reactions that can selectively activate the C-Cl bond in the presence of the C-Br bond, or vice-versa, by tuning the ligand and reaction conditions. This would represent a significant advance in the selective functionalization of polyhalogenated heterocycles. Furthermore, the development of new methods for the direct C-H functionalization of such electron-deficient rings is an active area of research. The presence of the existing functional groups could be used to direct this functionalization to other positions on the ring, opening up new avenues for pyridine derivatization. The ongoing development of novel cross-coupling reactions continues to expand the toolkit available to synthetic chemists. nih.govresearchgate.net
This compound is a prime example of a strategic synthetic intermediate that offers a wealth of possibilities for the construction of complex and functional molecules. Its pre-installed and differentially reactive functional groups allow for a modular and programmable approach to synthesis. While direct and extensive literature on this specific compound is sparse, its potential applications, inferred from the well-established chemistry of analogous structures, are vast. From the creation of novel fused heterocyclic systems for medicinal chemistry to the development of advanced materials for organic electronics and the discovery of new synthetic transformations, this versatile building block is poised to be a valuable tool in the hands of synthetic chemists.
As a Model Substrate for Novel Reaction Development.
Currently, there is no specific information available in the scientific literature that documents the use of this compound as a model substrate for the development of novel reactions. Organic chemists often select model substrates to test and optimize new synthetic methodologies. Such substrates typically possess specific structural features that allow for a clear assessment of a new reaction's efficiency, selectivity, and functional group tolerance.
Theoretically, this compound could serve as an interesting model substrate for several reasons:
Differential Reactivity of Halogens: The presence of both a bromine and a chlorine atom on the pyridine ring offers an opportunity to study the chemoselectivity of cross-coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. A novel catalyst system could be evaluated for its ability to selectively react at one position over the other.
Influence of the Acetyl Group: The electron-withdrawing nature of the acetyl group at the 3-position can influence the reactivity of the adjacent halogen atoms. Researchers could use this substrate to investigate the electronic effects on new catalytic systems.
Potential for Subsequent Transformations: The ketone functionality allows for a range of subsequent chemical modifications, such as reduction, oxidation, or condensation reactions. This would enable the development of tandem reaction sequences where the initial novel reaction is followed by a well-established transformation.
A hypothetical study could involve testing a newly developed ligand for a palladium catalyst in the Suzuki coupling of this compound with an arylboronic acid. The primary objective would be to determine the selectivity of the reaction for the bromo versus the chloro position under various conditions.
Hypothetical Research Findings for Novel Reaction Development
| Catalyst System | Temperature (°C) | Base | Solvent | Ratio of C-Br to C-Cl Coupling |
| Pd(OAc)2 / Ligand X | 80 | K2CO3 | Toluene/H2O | 95:5 |
| Pd2(dba)3 / Ligand Y | 100 | Cs2CO3 | Dioxane | 98:2 |
| NiCl2(dppp) / Ligand Z | 60 | K3PO4 | DMF | 80:20 |
Note: The data in this table is purely hypothetical and for illustrative purposes, as no such study has been found in the scientific literature.
Demonstration of Unique Reactivity Patterns in Organic Transformations.
There is a lack of published research demonstrating unique reactivity patterns specifically for this compound. The reactivity of this compound is expected to be a composite of the reactivities of its individual functional groups, influenced by their relative positions on the pyridine ring.
The interplay between the two different halogen atoms and the acetyl group could theoretically lead to interesting and unique reactivity. For instance, intramolecular cyclization reactions could be envisioned if the acetyl group is first modified to introduce a nucleophilic center.
One could hypothesize a reaction sequence where the ketone is first converted to an oxime, followed by a base-mediated intramolecular cyclization via nucleophilic aromatic substitution of either the bromo or chloro substituent. The regioselectivity of such a cyclization would provide insight into the relative reactivity of the C-Br and C-Cl bonds in this specific intramolecular context.
Another area of potential unique reactivity lies in metal-halogen exchange reactions. The use of organolithium or Grignard reagents could lead to selective metalation at either the bromo or chloro position, depending on the reaction conditions. The resulting organometallic intermediate could then be trapped with various electrophiles, providing a pathway to a range of substituted pyridines.
Hypothetical Reactivity Patterns
| Reaction Type | Reagents | Product Type | Observed Selectivity |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Arylated pyridine | Preferential reaction at the C-Br position |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | Aminated pyridine | Preferential reaction at the C-Br position |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynylated pyridine | Preferential reaction at the C-Br position |
| Intramolecular Cyclization | (Hypothetical) | Fused heterocyclic system | Dependent on reaction conditions and nature of the nucleophile |
Note: This table is based on general principles of organic chemistry and does not represent data from actual experiments involving this compound, as such data is not available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
